Gallacetophenone

説明

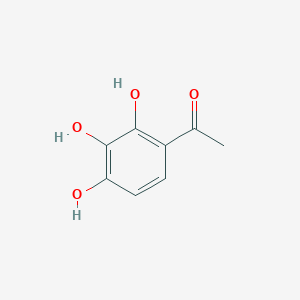

Gallacetophenone (C₆H₂(OH)₃COCH₃), also known as 2,3,4-trihydroxyacetophenone, is a phenolic compound with a benzene ring substituted by three hydroxyl groups and an acetyl group. Its structure enables diverse biological and chemical applications, including tyrosinase inhibition for skin whitening and analytical reagent roles in metal detection . This article focuses on comparing this compound with structurally or functionally analogous compounds, emphasizing its mechanisms, efficacy, and limitations across different domains.

Structure

3D Structure

特性

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Procedure and Optimization

-

Reactants : Pyrogallol (1.0 equiv), acetic acid (3.0 equiv), acetic anhydride (1.5 equiv), ZnCl₂ (1.2 equiv).

-

Conditions : Reflux at 120–130°C for 4–6 hours under anhydrous conditions.

-

Workup : The reaction mixture is quenched with ice water, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from aqueous methanol.

Mechanistic Insight :

ZnCl₂ facilitates electrophilic acylation by generating the acylium ion (CH₃CO⁺) from acetic anhydride. Pyrogallol’s electron-rich aromatic ring undergoes substitution at the para position relative to the hydroxyl groups, yielding this compound.

Alternative Acylating Agents and Catalysts

Boron Trifluoride (BF₃) as a Catalyst

BF₃·Et₂O offers superior regioselectivity compared to ZnCl₂ in certain syntheses. A study demonstrated:

Eaton’s Reagent (P₂O₅–MeSO₃H)

Eaton’s reagent enables acylation under milder conditions:

-

Reactants : Pyrogallol, acetyl chloride (1.2 equiv).

-

Conditions : Stirring at 60°C for 2 hours.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Friedel-Crafts | ZnCl₂ | Acetic anhydride | 120–130 | 4–6 | 65–72 |

| BF₃-Catalyzed | BF₃·Et₂O | Acetic acid | 100 | 3 | 78 |

| Eaton’s Reagent | P₂O₅–MeSO₃H | Acetyl chloride | 60 | 2 | 68 |

Key Observations :

-

BF₃-based methods achieve higher yields due to enhanced electrophilic activation.

-

ZnCl₂ remains industrially preferred for cost-effectiveness despite moderate yields.

Large-Scale Production and Industrial Adaptations

Continuous Flow Reactors

Modern approaches employ continuous flow systems to improve efficiency:

Solvent-Free Synthesis

Eco-friendly protocols eliminate solvents by using molten ZnCl₂ as both catalyst and medium:

Challenges and Mitigation Strategies

Byproduct Formation

Catalyst Recovery

Recent Advances in Catalytic Systems

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM][HSO₄]) enable room-temperature synthesis:

Enzymatic Acylation

Lipases (e.g., Candida antarctica) catalyze acylation in non-aqueous media:

Analytical Characterization of this compound

Spectroscopic Data

Crystallography

Applications and Derivative Synthesis

This compound serves as a precursor for:

化学反応の分析

反応の種類: ガラセトフェノンは、以下のようなさまざまな化学反応を起こします。

酸化: キノンを生成するために酸化することができます。

還元: 対応するアルコールを生成するために還元することができます。

置換: ヒドロキシル基は、エステル化やエーテル化などの置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: エステル化には無水酢酸、エーテル化にはハロゲン化アルキルなどの試薬が使用されます。

主な生成物:

酸化: キノン。

還元: アルコール。

置換: 使用した試薬に応じてエステルまたはエーテル。

科学的研究の応用

Pharmaceutical Applications

Gallacetophenone has been identified as a promising candidate for anti-melanogenic therapies. Research indicates that it inhibits the activity of tyrosinase , a key enzyme involved in melanin production. This property is particularly valuable in developing treatments for hyperpigmentation disorders.

Case Study: Inhibition of Melanogenesis

A study conducted by Kim et al. (2020) demonstrated that this compound effectively inhibits melanogenesis in human epidermal melanocytes. The compound showed significant anti-melanogenic effects in both cell cultures and a 3D human skin model, MelanoDerm. The study utilized mushroom tyrosinase inhibition assays to confirm this compound's efficacy, revealing a dose-dependent reduction in melanin content without cytotoxic effects at concentrations up to 1000 μM .

Key Findings:

- This compound binds to the active site of tyrosinase, stabilizing interactions through hydrophobic and hydrogen bonds.

- It promotes the proteasomal degradation of tyrosinase, leading to decreased expression levels of melanogenic proteins such as TRP2/DCT .

Cosmetic Applications

Due to its anti-melanogenic properties, this compound is being explored for use in cosmetic formulations aimed at skin whitening and treatment of age spots.

Data Table: Efficacy of this compound in Cosmetic Formulations

| Concentration (μM) | Melanin Content Reduction (%) | Cytotoxicity (Viability %) |

|---|---|---|

| 100 | 25 | 95 |

| 500 | 50 | 90 |

| 1000 | 75 | 85 |

This table summarizes the effectiveness of this compound at varying concentrations, indicating a significant reduction in melanin content while maintaining high cell viability .

Biochemical Research

This compound's role as a biochemical probe is also noteworthy. Its ability to modulate enzyme activity makes it a valuable tool for studying enzymatic pathways involved in pigmentation.

Mechanistic Insights

The binding mode of this compound within the active site of tyrosinase has been elucidated through computational modeling. The compound does not directly interact with copper ions but forms critical hydrogen bonds with surrounding amino acids, influencing enzyme activity .

作用機序

ガラセトフェノンは、主に酵素やフリーラジカルとの相互作用によって効果を発揮します。例えば、メラニン合成に関与する酵素であるチロシナーゼを阻害します。これは、活性部位に結合することで行われます。この結合は、疎水性相互作用と水素結合によって安定化され、メラニン生成の減少につながります 。 さらに、ガラセトフェノンは、フリーラジカルを捕捉し、酸化損傷を予防することによって、抗酸化物質として機能する可能性があります .

類似化合物:

ピロガロール: ガラセトフェノンの母体化合物で、ベンゼン環に3つのヒドロキシル基を持つことが知られています。

レサセトフェノン: 構造的特徴は似ていますが、ヒドロキシル基の位置が異なる別のフェノールケトン。

2-アセチル-1-ナフトール: ベンゼン環の代わりにナフタレン環を持つフェノールケトン。

独自性: ガラセトフェノンは、特定のヒドロキシル基の配置によって、独特の化学反応性と生物活性を持つことが特徴です。チロシナーゼを阻害し、抗酸化物質として作用する能力は、他の類似化合物とは異なります .

類似化合物との比較

Structural and Functional Characteristics

Gallacetophenone’s bioactivity stems from its hydroxyl and acetyl groups, which facilitate interactions with enzymes like tyrosinase and metal ions. Key properties include:

- Molecular weight : 184.15 g/mol.

- Solubility: Soluble in polar solvents (e.g., ethanol, DMSO).

- Stability : Stable under acidic conditions but prone to oxidation in alkaline environments .

Table 1: Key Properties of this compound vs. Analogous Compounds

| Compound | Molecular Formula | Key Functional Groups | Primary Applications |

|---|---|---|---|

| This compound | C₈H₈O₄ | 3 hydroxyl, 1 acetyl | Tyrosinase inhibition, Ta analysis |

| Glabridin | C₂₀H₂₀O₄ | Isoflavone, hydroxyl | Skin whitening, antioxidant |

| Ethyl caffeate | C₁₁H₁₂O₄ | Caffeoyl ester | Antioxidant, anti-inflammatory |

| Pyrogallol | C₆H₆O₃ | 3 hydroxyl | Photographic developer, antiseptic |

Comparison with Similar Compounds

Tyrosinase Inhibition and Anti-Melanogenic Activity

This compound is a potent inhibitor of mushroom and human tyrosinase, outperforming compounds like Isolindleyin and ethyl caffeate in dose-dependent assays.

Table 2: Tyrosinase Inhibition Efficacy

| Compound | IC₅₀ (μM) | Mechanism of Action | Cell Toxicity (HEMn-MP) |

|---|---|---|---|

| This compound | 12.5 | Proteasome-mediated tyrosinase degradation | Non-toxic ≤1000 μM |

| Isolindleyin | 45.2 | Competitive enzyme inhibition | Non-toxic ≤500 μM |

| Ethyl caffeate | 78.9 | ROS scavenging | Moderate at 500 μM |

| Kojic acid (Control) | 25.0 | Copper chelation | Toxic ≥200 μM |

- Key Findings: this compound reduces melanin content by 60% in human epidermal melanocytes at 50 μM, surpassing isolindleyin (35%) and ethyl caffeate (20%) .

Anti-Inflammatory Activity

This compound inhibits iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) in LPS-activated macrophages but is less potent than 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) and epigallocatechin gallate (EGCG).

Table 3: Anti-Inflammatory Effects (IC₅₀ in μM)

| Compound | iNOS Inhibition | COX-2 Inhibition |

|---|---|---|

| This compound | 18.5 | 22.3 |

| PGG | 5.2 | 8.7 |

| EGCG | 9.8 | 15.4 |

| Gallic acid | >100 | >100 |

- Structure-Activity Insight: The acetyl group in this compound enhances membrane permeability compared to gallic acid, but its lack of galloyl moieties limits COX-2 binding affinity .

Table 4: Metal Detection Performance

| Reagent | Target Metal | pH Range | Molar Ratio | Detection Limit (ppm) |

|---|---|---|---|---|

| This compound | Ta(V) | 1.2–3.0 | 1:1 | 0.5 |

| Pyrogallol red | Nb(V), W(VI) | 4.0–6.0 | 1:2 | 1.2 |

| Chlorophenol red | Al(III) | 5.0–7.0 | 1:1 | 2.0 |

- Limitations: this compound’s aqueous stability is poor, requiring fresh preparation for reproducible electrochemical measurements .

Discussion and Limitations

This compound’s dual role in dermatology and analytical chemistry highlights its versatility. However, its instability in alkaline conditions and moderate COX-2 inhibition compared to PGG/EGCG suggest room for structural optimization. Future research should explore derivatives with improved stability and bioavailability.

生物活性

Gallacetophenone, a phenolic compound, has garnered attention in recent years for its notable biological activities, particularly in the context of skin health and pigmentation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting melanogenesis, and potential applications in dermatology.

Tyrosinase Inhibition

this compound primarily exerts its biological effects through the inhibition of tyrosinase, an enzyme critical in the biosynthesis of melanin. Melanin production occurs via a series of enzymatic reactions where tyrosinase catalyzes the conversion of tyrosine to dopaquinone, leading to melanin formation. Studies have demonstrated that this compound binds to the active site of tyrosinase, stabilizing its interaction through hydrophobic and hydrogen bonding interactions with specific amino acids such as His367 and Ser380 .

The binding mode suggests that this compound does not directly interact with copper ions at the active site but instead forms a bridge through water molecules, facilitating its inhibitory action . This inhibition is dose-dependent, with significant reductions in melanin content observed at concentrations as low as 30 µM .

Efficacy in Melanogenesis Inhibition

In Vitro Studies

In vitro experiments using human epidermal melanocytes revealed that this compound significantly reduces melanin synthesis. A study reported that this compound did not exhibit cytotoxicity at concentrations up to 1000 µM, allowing for safe application in cellular models . The results indicated a marked decrease in melanin content over time when treated with this compound, confirming its potential as an anti-melanogenic agent.

3D Skin Models

Further investigations utilized 3D human skin equivalents to assess the whitening effects of this compound. The epidermal pigmentation was quantitatively analyzed using lightness indices (L* values), showing a significant whitening effect over a 14-day treatment period compared to controls . Histological analyses corroborated these findings, revealing reduced melanin deposits in treated skin equivalents .

Case Studies and Research Findings

A comprehensive study published in Molecules (2020) highlighted this compound's effectiveness as a tyrosinase inhibitor through high-throughput screening methods. The study identified this compound among three novel compounds that displayed potent anti-melanogenic properties .

Table 1: Summary of Key Findings on this compound

| Study | Methodology | Key Findings |

|---|---|---|

| Molecules (2020) | In vitro assays on human melanocytes | Significant inhibition of melanin production; non-cytotoxic up to 1000 µM |

| Human Skin Equivalents | 3D skin model analysis | Observed whitening effects; reduced melanin levels confirmed histologically |

| Molecular Docking Studies | Computational modeling | Detailed binding interactions with tyrosinase elucidated |

Q & A

Q. What are the established synthetic routes for gallacetophenone, and how do reaction conditions influence yield?

this compound (2,3,4-trihydroxyacetophenone) is typically synthesized via Friedel-Crafts acylation of pyrogallol with acetyl chloride in anhydrous conditions. Key variables include solvent choice (e.g., acetic acid vs. dichloromethane), temperature control (0–5°C to minimize side reactions), and catalyst selection (AlCl₃ or ZnCl₂). Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of phenolic groups . Methodological validation should include thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm purity and structural integrity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic system (λmax ~270–300 nm) and phenolic hydroxyl interactions.

- FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (-OH stretch at ~3200–3500 cm⁻¹) functional groups.

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic proton environments (δ 6.3–7.1 ppm for tri-substituted benzene) and carbonyl carbon (δ ~200 ppm).

- Mass Spectrometry (MS) : Validates molecular ion peaks (m/z 168 for [M+H]<sup>+</sup>) and fragmentation patterns. Cross-referencing with literature data (e.g., Organic Syntheses ) is critical for verification.

Q. How should researchers safely handle this compound in laboratory settings?

this compound is classified as a skin and eye irritant (GHS Category 2/2A). Protocols include:

- Using nitrile gloves, lab coats, and safety goggles.

- Working in fume hoods to avoid inhalation of dust/particulates.

- Storing in sealed containers under inert gas (e.g., N₂) to prevent degradation. Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water. Safety data sheets (SDS) must be reviewed before use .

Advanced Research Questions

Q. How can contradictory data in this compound’s reactivity profiles be resolved?

Discrepancies in oxidation or coupling reactions often arise from solvent polarity, pH, or trace metal contaminants. For example:

- pH-Dependent Reactivity : In acidic conditions, this compound undergoes electrophilic substitution, while alkaline conditions promote quinone formation.

- Metal Chelation : Fe³⁺ or Cu²⁺ impurities may catalyze unintended side reactions. Mitigation strategies:

- Replicate experiments under controlled inert atmospheres (Ar/Na).

- Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for metal contaminants.

- Apply multivariate analysis (e.g., DOE) to isolate variables .

Q. What computational models predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations can model binding affinities to enzymes like tyrosinase or cyclooxygenase-2. Key parameters:

- Ligand Preparation : Optimize 3D structure using Avogadro or Gaussian.

- Binding Site Analysis : Identify hydrophobic pockets and hydrogen-bonding residues (e.g., His residues in tyrosinase). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How do solvent effects influence this compound’s photostability in UV-light studies?

Polar aprotic solvents (e.g., DMSO) stabilize excited states, accelerating photodegradation. Methodological recommendations:

- Conduct UV irradiation experiments under controlled wavelength (λ = 254–365 nm).

- Monitor degradation via HPLC with photodiode array detection.

- Compare quantum yields in different solvents to model solvent-solute interactions .

Methodological Guidance

Q. Designing experiments to assess this compound’s antioxidant capacity: What controls and assays are essential?

- Positive Controls : Use ascorbic acid or Trolox for radical scavenging assays (DPPH, ABTS).

- Negative Controls : Include solvent-only and untreated samples.

- Dose-Response Curves : Test concentrations from 1–100 µM to determine IC50.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare efficacy across replicates .

Q. What strategies ensure reproducibility in this compound synthesis?

- Detailed Procedural Logs : Document exact molar ratios, solvent batches, and equipment calibration.

- Peer Validation : Share protocols with collaborators for independent replication.

- Open Data : Publish raw NMR/MS files in supplementary materials for peer review .

Data Analysis and Reporting

Q. How should researchers address outliers in this compound bioactivity datasets?

Q. What are best practices for integrating this compound data into meta-analyses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。